molecular formula C13H20ClNO B1441789 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219980-95-6

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1441789
CAS No.: 1219980-95-6
M. Wt: 241.76 g/mol
InChI Key: OYICMFZRETZKPW-UHFFFAOYSA-N
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Description

. These compounds are widely used in the treatment of cardiovascular diseases due to their ability to block the effects of adrenaline on the heart and blood vessels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol and pyrrolidine.

    Etherification: 3,4-dimethylphenol is reacted with a suitable alkylating agent to form 3,4-dimethylphenoxyalkane.

    Pyrrolidine Introduction: The alkane is then reacted with pyrrolidine under basic conditions to form 3-[(3,4-dimethylphenoxy)methyl]pyrrolidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving beta-adrenergic receptors and their role in cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride reduces heart rate and blood pressure, making it effective in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-1 blocker used primarily for cardiovascular conditions.

    Metoprolol: Similar to atenolol but with different pharmacokinetic properties.

Uniqueness

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dimethylphenoxy group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with beta-adrenergic receptors and improving its therapeutic efficacy.

Properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICMFZRETZKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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